

Application Notes and Protocols: Platinum-Catalyzed Reactions Involving Tris(4-chlorophenyl)phosphine

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Compound of Interest

Compound Name: *Tris(4-chlorophenyl)phosphine*

Cat. No.: *B071986*

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These application notes provide a comprehensive overview of the potential use of **Tris(4-chlorophenyl)phosphine** in platinum-catalyzed reactions. While direct and detailed literature on this specific application is limited, this document consolidates available information and presents generalized protocols based on established platinum catalysis principles.

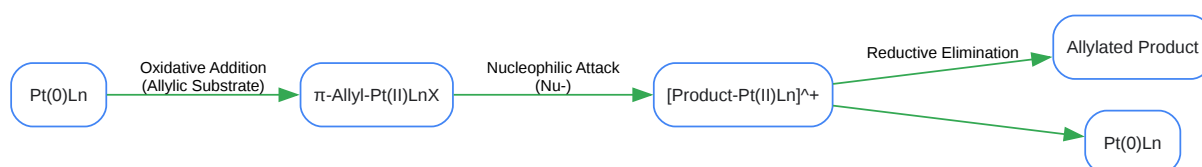
Introduction to Tris(4-chlorophenyl)phosphine in Catalysis

Tris(4-chlorophenyl)phosphine is a tertiary phosphine ligand recognized for its unique electronic properties. The presence of electron-withdrawing chlorine atoms in the para position of the phenyl rings makes it an electron-poor ligand.^[1] This characteristic can significantly influence the reactivity and stability of metal complexes, making it a valuable ligand in various catalytic transformations.^[1] While extensively used in cross-coupling reactions catalyzed by other transition metals like palladium, its application in platinum catalysis is less documented. One commercial source notes its use as a cocatalyst in platinum-catalyzed allylation reactions, although specific scholarly articles detailing this application are not readily available.

Platinum-Catalyzed Allylation: A General Overview

Platinum-catalyzed allylic substitution is a powerful method for C-C, C-N, and C-O bond formation. These reactions typically proceed through a π -allylplatinum intermediate. The choice of ligand is crucial as it influences the catalyst's activity, regioselectivity, and enantioselectivity. [2] While a variety of phosphine ligands have been explored in this context, the specific role and efficacy of **Tris(4-chlorophenyl)phosphine** remain an area for further investigation.

A general mechanism for platinum-catalyzed allylic alkylation is depicted below. The catalytic cycle typically involves the formation of a platinum(0) active species, oxidative addition to an allylic substrate, nucleophilic attack on the π -allylplatinum intermediate, and reductive elimination to release the product and regenerate the catalyst.



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Caption: Generalized catalytic cycle for platinum-catalyzed allylic alkylation.

Experimental Protocols

Due to the absence of specific literature detailing the use of **Tris(4-chlorophenyl)phosphine** in platinum-catalyzed reactions, the following protocol is a generalized procedure for a platinum-catalyzed allylic amination, adapted from established methods.[3] Researchers should consider this as a starting point for optimization when using **Tris(4-chlorophenyl)phosphine** as the ligand.

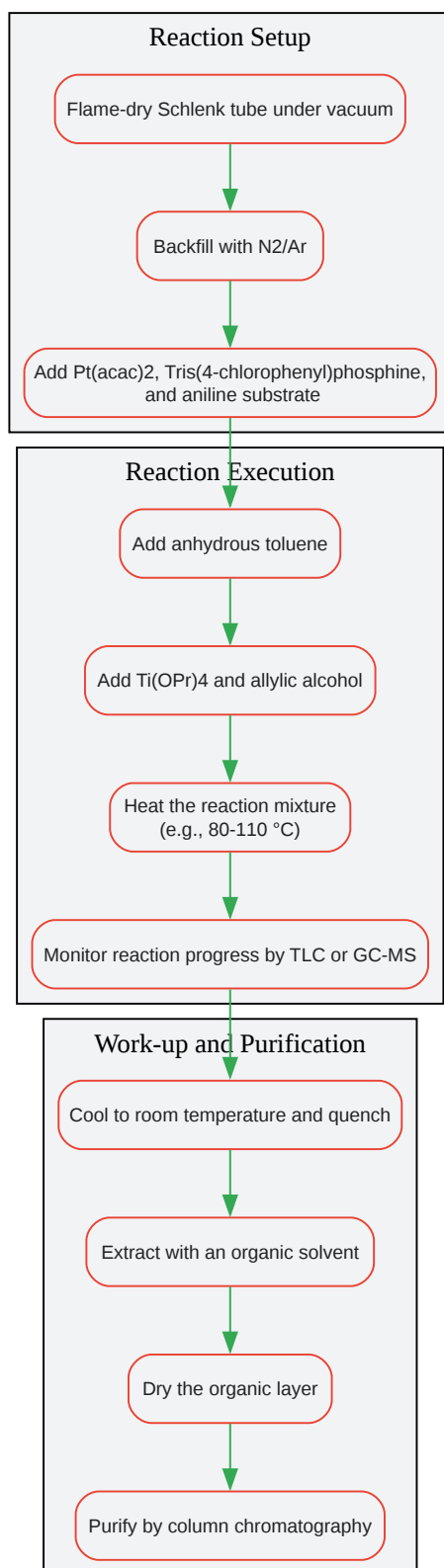
General Procedure for Platinum-Catalyzed Allylic Amination of Allylic Alcohols

This protocol describes the direct allylation of anilines with allylic alcohols, a reaction known to be catalyzed by platinum complexes.

Materials:

- Platinum(II) acetylacetonate [Pt(acac)₂]
- **Tris(4-chlorophenyl)phosphine**
- Titanium(IV) isopropoxide [Ti(OPr)₄]
- Aniline substrate
- Allylic alcohol
- Anhydrous toluene
- Nitrogen or Argon atmosphere
- Standard Schlenk line or glovebox equipment

Experimental Workflow:



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References

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- 2. Platinum-catalysed allylic alkylation: reactivity, enantioselectivity, and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why platinum catalysts involving ligands with large bite angle are so efficient in the allylation of amines: design of a highly active catalyst and comprehensive experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
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